3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Description
3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole belongs to a class of compounds known for their unique structure incorporating both imidazo[2,1-c][1,2,4]triazole and pyridinylmethylthio moieties. This structural configuration suggests potential for a wide range of chemical and physical properties, making it an interesting subject for scientific exploration.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions starting from pyridin-2-ylmethanol or its derivatives, followed by the introduction of the thio-methyl group and subsequent cyclization to form the imidazo[2,1-c][1,2,4]triazole core. Techniques such as microwave-assisted synthesis have been employed to improve efficiency and yield (Sadek et al., 2018).
Molecular Structure Analysis
Crystallographic analysis of related compounds reveals that the imidazo[2,1-c][1,2,4]triazole core often exhibits planar geometry, which can significantly influence the molecular interaction and stability. The presence of substituents on the pyridine and triazole rings further affects the molecular conformation and packing in the crystal lattice (Bourichi et al., 2019).
Mechanism of Action
Mode of Action
It’s known that the compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound might interact with its targets by influencing their photophysical behavior.
Biochemical Pathways
The compound’s photophysical behavior suggests it may influence pathways related to fluorescence and phosphorescence .
Result of Action
The compound’s ability to exhibit excitation-dependent fluorescence and phosphorescence suggests it may have applications in fields such as bioimaging, anti-counterfeiting, catalysis, and displays .
properties
IUPAC Name |
7-(4-methylphenyl)-3-(pyridin-2-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-13-5-7-15(8-6-13)21-10-11-22-16(21)19-20-17(22)23-12-14-4-2-3-9-18-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWJIOIAVBECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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